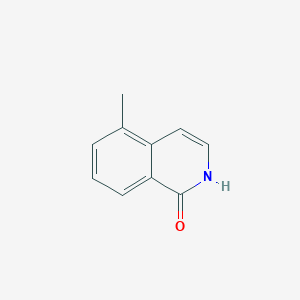

フェニル 4,6-O-ベンジリデン-1-チオ-β-D-グルコピラノシド

説明

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a biochemical reagent . It is a potent compound exhibiting strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design .

Synthesis Analysis

The stereocontrolled synthesis of β-mannopyranosides was largely solved by the introduction of the 4,6-O-benzylidene acetal controlled method in the mid-1990s . The main drawback to this method, which has been widely applied in the synthesis of a variety of oligosaccharides, glycoconjugates, and natural products, is the need for careful control in the introduction of the 4,6-O-benzylidene acetal so as to limit the formation of the corresponding over-reaction product .Molecular Structure Analysis

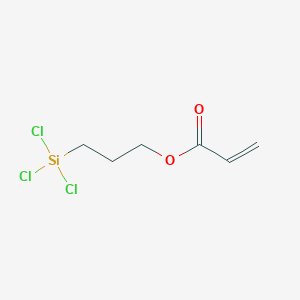

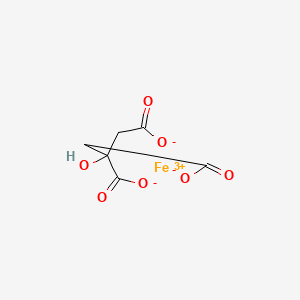

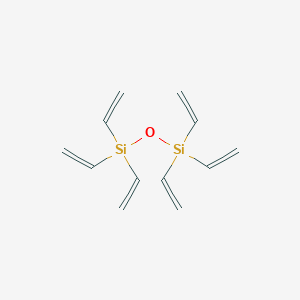

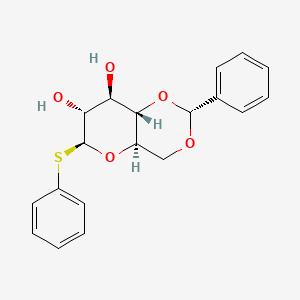

The molecular formula of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is C19H20O5S . The average mass is 360.424 Da and the monoisotopic mass is 360.103149 Da .Physical And Chemical Properties Analysis

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has a density of 1.4±0.1 g/cm^3, a boiling point of 581.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 91.4±3.0 kJ/mol .作用機序

The mechanism of action of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is not fully understood. However, it is believed that its inhibitory effect on enzymes is due to its ability to bind to their active sites. In addition, Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins, such as Bcl-2. Furthermore, Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has been shown to inhibit the activity of various cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in inflammation.

Biochemical and Physiological Effects

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenases (COX), phospholipases, and matrix metalloproteinases (MMPs). In addition, Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has been shown to induce apoptosis in cancer cells, inhibit the activity of various cytokines, and reduce inflammation. Furthermore, Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has been shown to have neuroprotective effects, and to reduce the production of reactive oxygen species (ROS).

実験室実験の利点と制限

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is its high purity, which allows for accurate results. In addition, Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is relatively stable, which makes it suitable for long-term experiments. However, Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is relatively expensive and can be difficult to obtain. Furthermore, it is not very soluble in water, which can limit its use in certain experiments.

将来の方向性

The potential applications of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside are vast and there are many possible future directions for research. One possible future direction is to explore the potential of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside as an anti-cancer agent. Another possible future direction is to further investigate the potential of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside as an anti-inflammatory and neuroprotective agent. Furthermore, it would be interesting to explore the potential of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies could be conducted to explore the mechanism of action of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside and to identify new targets for its action. Finally, it would be interesting to explore the potential of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside as a drug delivery system.

科学的研究の応用

炭水化物化学

この化合物は、炭水化物化学において重要な役割を果たします。 1990年代半ばに導入された4,6-O-ベンジリデンアセタール制御法は、β-マンノピラノシドの立体選択的合成を大きく解決しました 。 この方法は、さまざまなオリゴ糖、糖複合体、天然物の合成に広く応用されています 。

オリゴ糖の合成

フェニル 4,6-O-ベンジリデン-1-チオ-β-D-グルコピラノシドは、オリゴ糖の合成に使用されます。 これは、複雑な炭水化物を形成するための重要な中間体です 。

糖複合体の合成

この化合物は、糖複合体の合成にも使用されます。 糖複合体は、炭水化物が脂質、タンパク質、または他の炭水化物など、別の分子に共有結合した結果生じる分子です 。

天然物の合成

これは、天然物の合成に使用されます。 天然物は、生物によって生成される化学化合物であり、しばしば生物活性を持っています。 この化合物は、これらの生成物の合成における重要な中間体です 。

創薬とデザイン

フェニル 4,6-O-ベンジリデン-β-D-チオグルコピラノシドは、さまざまな薬剤耐性病原体に対して強い阻害活性を示す強力な化合物であり、創薬とデザインに役立つ貴重なツールとなっています 。

製薬研究

この化合物は、製薬研究における中間体として使用されます。 これは、新しい薬物と治療法の開発に使用されています 。

位置選択的還元開裂

この化合物は、LiAlH4-AlCl3を用いた4,6-O-ベンジリデン型アセタールの位置選択的還元開裂に使用されます。 これは、炭水化物化学における重要な方法です 。

さまざまな糖の調製

特性

IUPAC Name |

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIQCYVYFGHSI-UPGMHYFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431331 | |

| Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87508-17-6 | |

| Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)

![1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]](/img/structure/B1588423.png)